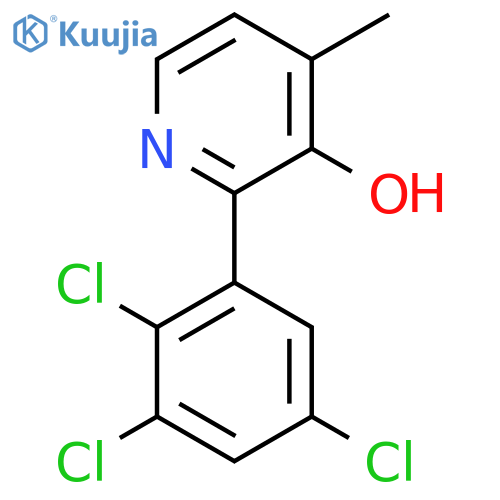Cas no 1361536-19-7 (3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine)

1361536-19-7 structure
商品名:3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine
CAS番号:1361536-19-7
MF:C12H8Cl3NO
メガワット:288.557020187378
CID:4919769
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine
-
- インチ: 1S/C12H8Cl3NO/c1-6-2-3-16-11(12(6)17)8-4-7(13)5-9(14)10(8)15/h2-5,17H,1H3
- InChIKey: LGQKOOLSYOSLHB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C(=C(C)C=CN=1)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 266
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002412-1g |
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine |
1361536-19-7 | 97% | 1g |
1,596.00 USD | 2021-06-09 | |
| Alichem | A024002412-250mg |
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine |
1361536-19-7 | 97% | 250mg |
720.80 USD | 2021-06-09 | |
| Alichem | A024002412-500mg |
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine |
1361536-19-7 | 97% | 500mg |
1,038.80 USD | 2021-06-09 |
3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1361536-19-7 (3-Hydroxy-4-methyl-2-(2,3,5-trichlorophenyl)pyridine) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
